4,6,8-Trichloro-1,7-naphthyridine
Overview
Description
4,6,8-Trichloro-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H3Cl3N2 and a molecular weight of 233.48 g/mol It is characterized by the presence of three chlorine atoms attached to a naphthyridine ring, making it a trichlorinated derivative of naphthyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trichloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 1,7-naphthyridine
Chlorinating Agent: Phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux in an appropriate solvent (e.g., chloroform or carbon tetrachloride)
The reaction yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trichloro-1,7-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine derivative .
Scientific Research Applications
4,6,8-Trichloro-1,7-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,6,8-Trichloro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites in biological molecules, leading to various biochemical effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-Trichloro-1,7-naphthyridine
- 4,7,8-Trichloroquinoline
- 3-[(Cyclopentylcarbonyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness
4,6,8-Trichloro-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
4,6,8-trichloro-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWXAIRRMCXMBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855981 | |
Record name | 4,6,8-Trichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931100-02-6 | |
Record name | 4,6,8-Trichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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